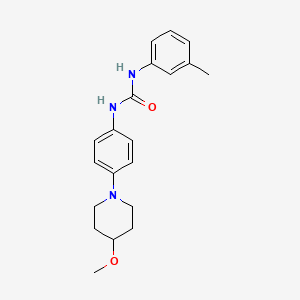

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea, also known as MP-10, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It is a potent and selective antagonist of the serotonin 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. MP-10 has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety disorders, and substance abuse.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Protective Groups

In the realm of organic synthesis, compounds like 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea play a crucial role as intermediates or protective groups. For example, Reese, Serafinowska, and Zappia (1986) discussed the use of a related compound, 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp), as a protective group for 2′-hydroxy functions in oligoribonucleotide synthesis. They highlighted its stability under hydrolytic conditions, making it suitable for delicate chemical synthesis processes (Reese, Serafinowska, & Zappia, 1986).

Medicinal Chemistry: Inhibitors and Drug Discovery

The compound's structure is analogous to those used in the development of inhibitors for various enzymes and receptors. Wan et al. (2019) described the metabolism of TPPU, a potent soluble epoxide hydrolase (sEH) inhibitor, highlighting its use in research for modulating inflammation and protecting against conditions like hypertension and neuropathic pain. This underscores the potential of structurally similar compounds in drug discovery and development (Wan et al., 2019).

Polymer Science: Initiators for Polymerization

N-aryl-N′-pyridyl ureas, which share a similar structural motif with 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea, have been synthesized and used as thermal latent initiators in the ring-opening polymerization of epoxides. Makiuchi, Sudo, and Endo (2015) demonstrated how these compounds could control the polymerization process, impacting the material properties of the resulting polymers (Makiuchi, Sudo, & Endo, 2015).

Corrosion Inhibition

In the field of materials science, specifically in corrosion inhibition, Bahrami and Hosseini (2012) explored the effectiveness of similar urea compounds in protecting mild steel in hydrochloric acid solutions. These studies suggest potential applications of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea in enhancing the durability and lifespan of metal components (Bahrami & Hosseini, 2012).

Cancer Research

Al-Sanea, Khan, Abdelazem, Lee, Mok, Gamal, Shaker, Afzal, Youssif, and Omar (2018) investigated the antiproliferative activity of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives against various cancer cell lines. The study revealed significant efficacies of certain derivatives, pointing to the potential of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea in cancer research and therapy (Al-Sanea et al., 2018).

Eigenschaften

IUPAC Name |

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-15-4-3-5-17(14-15)22-20(24)21-16-6-8-18(9-7-16)23-12-10-19(25-2)11-13-23/h3-9,14,19H,10-13H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAHIOJQFIDKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)

![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)

![2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2695494.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2695500.png)

![4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2695502.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2695504.png)